2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazolidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential anticancer and antimicrobial activities, where it can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Thiazolidine Derivatives: These compounds share the thiazolidine ring and are known for their diverse pharmacological properties.
Uniqueness
What sets 2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one apart is its unique combination of both triazole and thiazolidine rings. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C12H8N4OS2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18) |
InChI Key |
BTJNBOHSZYEOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3 |
Origin of Product |
United States |
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